![molecular formula C20H17N3OS B3288166 3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide CAS No. 850930-48-2](/img/structure/B3288166.png)
3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide
Overview
Description
3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, an imidazo[1,2-a]pyridine moiety, and a benzamide group, making it a potential candidate for various scientific and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
Compounds containing imidazole and thiazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various targets such as enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . The presence of the imidazole ring in the structure might contribute to the compound’s ability to form hydrogen bonds with its targets, enhancing its binding affinity .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The presence of the imidazole ring might enhance the compound’s solubility, potentially improving its absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide typically involves multiple steps, starting with the construction of the thiophene ring, followed by the formation of the imidazo[1,2-a]pyridine core, and finally the introduction of the benzamide group. Common synthetic routes include:
Condensation Reactions: : Thiophene derivatives can be synthesized through condensation reactions involving thiophene-2-carboxaldehyde and appropriate amines.
Cyclization Reactions: : The imidazo[1,2-a]pyridine core can be formed through cyclization reactions involving pyridine derivatives and suitable reagents.
Amide Formation: : The benzamide group can be introduced through amide coupling reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery and development, particularly in the treatment of diseases.
Industry: : It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide can be compared with other similar compounds, such as:
Thiophene derivatives: : These compounds share the thiophene ring but may have different substituents or core structures.
Imidazo[1,2-a]pyridine derivatives: : These compounds have the imidazo[1,2-a]pyridine core but may differ in their substituents or functional groups.
Benzamide derivatives: : These compounds contain the benzamide group but may have different aromatic or heterocyclic rings.
The uniqueness of this compound lies in its combination of these three structural elements, which can lead to distinct biological and chemical properties.
Properties
IUPAC Name |
3,4-dimethyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-13-8-9-15(12-14(13)2)20(24)22-19-18(16-6-5-11-25-16)21-17-7-3-4-10-23(17)19/h3-12H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLYCPRZKRRHIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.